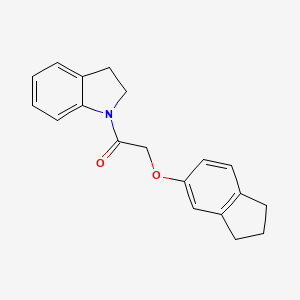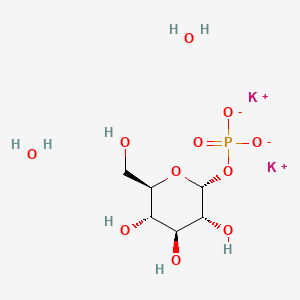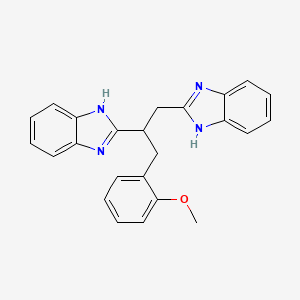![molecular formula C18H12ClN3O3S B1224887 3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B1224887.png)
3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide is a member of benzamides.
Applications De Recherche Scientifique
Precursor in Antituberculosis Drug Synthesis
- This compound serves as a precursor in synthesizing 8-nitro-1,3-benzothiazin-4-ones, a class of promising antituberculosis drug candidates. Its structural characteristics facilitate the development of these drugs (Richter et al., 2021).
Role in Cancer Research
- It is utilized in the synthesis of compounds with potential anticancer properties. For instance, related benzamide compounds have shown significant cytotoxic effects against various cancer cell lines (Hour et al., 2007).
Synthesis of Benzothiazole Derivatives
- Benzamides like this one are key in preparing alkyl 1-[N-(2-chloro-5-nitro-phenyl)-benzimidoyl] thioureas, which are further used to synthesize benzothiazole derivatives. These derivatives are significant in various chemical reactions and potential pharmacological applications (Fathalla et al., 2012).
Crystal Structure Analysis in Drug Development
- The crystal and molecular structures of related benzamide compounds are analyzed to aid in drug development, as understanding these structures is crucial for the synthesis of effective pharmaceuticals (Saeed et al., 2010; Saeed et al., 2008).
Role in Metabolic Studies of Drugs
- Similar benzamide derivatives have been studied for their metabolic fate and disposition in animal models. These studies are essential for understanding how drugs are absorbed, distributed, metabolized, and excreted, which is vital for drug safety and efficacy (Yue et al., 2011).
Chemical Decomposition and Transformation
- The compound is also relevant in studies focusing on the decomposition of benzoylthioureas into benzamides and thiobenzamides, providing insights into chemical transformations and potential applications in synthetic chemistry (Nahakpam et al., 2015).
Antioxidant Activity Studies
- Related compounds have been synthesized to evaluate their antioxidant activity, contributing to the development of new antioxidant agents for therapeutic applications (Tumosienė et al., 2019).
Antimicrobial and Antiproliferative Studies
- Benzamide derivatives are synthesized and tested for their antimicrobial and antiproliferative activities, aiding in the development of new treatments for various infections and cancers (Kumar et al., 2012).
Herbicidal Activity
- The synthesis and crystal structure of related benzamides have been studied for their preliminary herbicidal activity, contributing to the development of agricultural chemicals (Li et al., 2008).
Evaluation in Diabetes Research
- Benzamide derivatives have been evaluated for their antidiabetic potential, showcasing their role in the development of new treatments for diabetes (Thakal et al., 2020).
Bioactivity in Metal Complex Synthesis
- It has been used in the synthesis of new benzamides and their copper and cobalt complexes, with a focus on their bioactivity studies, highlighting its importance in inorganic and coordination chemistry (Khatiwora et al., 2013).
Corrosion Inhibition Studies
- Benzamide derivatives, including related compounds, have been studied for their role as corrosion inhibitors, indicating their potential in industrial applications (Mishra et al., 2018).
Propriétés
Nom du produit |
3-chloro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide |
|---|---|
Formule moléculaire |
C18H12ClN3O3S |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
3-chloro-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C18H12ClN3O3S/c19-13-5-3-4-12(8-13)18(23)21-14-9-15(22(24)25)11-16(10-14)26-17-6-1-2-7-20-17/h1-11H,(H,21,23) |
Clé InChI |
RRNHSCGHVCZZII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[[4-(2-Chloro-6-nitrophenoxy)phenyl]methoxy]phenyl]ethanone](/img/structure/B1224804.png)
![[1-(2-Phenoxyethyl)-3-indolyl]-(1-pyrrolidinyl)methanethione](/img/structure/B1224805.png)
![2-[3-[(2-Chlorophenyl)methyl]-2-imino-1-benzimidazolyl]-1-(4-nitrophenyl)ethanone](/img/structure/B1224806.png)
![3-(1-Benzotriazolylmethyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1224809.png)
![N-[4-(cyanomethyl)phenyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B1224811.png)
![(4E)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B1224812.png)
![N-[3-[2-(1-cyclohexenyl)ethylamino]-2-quinoxalinyl]benzenesulfonamide](/img/structure/B1224813.png)
![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)

![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)


![1-[1-(1-Ethyl-3-methyl-4-pyrazolyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B1224827.png)
![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)